Spectroscopic and Synthetic Profile of 2-(4-Iodophenyl)oxazole: A Technical Guide
Spectroscopic and Synthetic Profile of 2-(4-Iodophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-(4-iodophenyl)oxazole. These predictions are derived from the analysis of similar 2-aryloxazole structures and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | 8.4 | 2H, Aromatic (H-2', H-6') |
| ~7.75 | d | 8.4 | 2H, Aromatic (H-3', H-5') |
| ~7.70 | s | - | 1H, Oxazole (H-5) |
| ~7.15 | s | - | 1H, Oxazole (H-4) |
d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | Oxazole C-2 |
| ~150.8 | Oxazole C-5 |
| ~138.2 | Aromatic C-3', C-5' |
| ~128.5 | Aromatic C-2', C-6' |
| ~127.0 | Aromatic C-1' |
| ~125.5 | Oxazole C-4 |
| ~95.0 | Aromatic C-4' (C-I) |
Table 3: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Weak | C-H stretch (Oxazole ring) |
| ~3050 | Weak | C-H stretch (Aromatic ring) |
| ~1610 | Medium | C=N stretch (Oxazole ring) |
| ~1590 | Strong | C=C stretch (Aromatic ring) |
| ~1480 | Strong | C=C stretch (Aromatic ring) |
| ~1100 | Medium | C-O-C stretch (Oxazole ring) |
| ~1050 | Strong | C-I stretch |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 271 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 60 | [M - I]⁺ |
| 116 | 40 | [C₇H₄O]⁺ |
| 104 | 30 | [C₇H₄N]⁺ |
| 76 | 25 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail generalized yet robust protocols for the synthesis of 2-(4-iodophenyl)oxazole and the acquisition of its spectral data.
Synthesis of 2-(4-Iodophenyl)oxazole
A common and effective method for the synthesis of 2-aryloxazoles is the reaction of an α-haloketone with an amide. A plausible route to 2-(4-iodophenyl)oxazole involves the condensation of 4-iodobenzamide with a suitable α-haloketone, such as 2-bromoacetaldehyde or its equivalent, followed by cyclodehydration. An alternative and often high-yielding approach is the Van Leusen oxazole synthesis.
Van Leusen Oxazole Synthesis Protocol:
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Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in dry methanol (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
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Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-iodophenyl)oxazole as a solid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
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The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.
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¹³C NMR spectra would be acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
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IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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A small amount of the solid sample would be placed directly on the ATR crystal.
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The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
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High-resolution mass spectra (HRMS) would be obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer.
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The sample would be introduced via a direct insertion probe.
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The ionization energy would be set to 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-(4-iodophenyl)oxazole.
Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)oxazole.
